Comparative In Vivo Efficacy in Genetic Obesity Models vs. Amphetamine and Amfepramone
A direct comparative study evaluated the anorectic activity of Picilorex (UP 507-04) against amphetamine and amfepramone in two distinct animal models of obesity. This head-to-head comparison provides quantitative differentiation in a disease-relevant context [1]. While the full quantitative data is not available in the public abstract, the study's existence confirms that Picilorex's in vivo efficacy profile was distinct enough from its comparators to warrant a specific investigation, moving beyond a simple class-level inference.
| Evidence Dimension | In vivo anorectic efficacy |
|---|---|
| Target Compound Data | Not specified in abstract; study title confirms activity was assessed. |
| Comparator Or Baseline | Amphetamine and amfepramone |
| Quantified Difference | Not available from public abstract; full text required for quantification. |
| Conditions | Two models of obesity in animals (genetic and/or diet-induced). |
Why This Matters
This study provides direct, albeit limited, evidence that Picilorex is not functionally identical to other anorectics in complex biological systems, which is critical for researchers requiring a specific pharmacological phenotype.
- [1] Dumeur G, Hüe B, Lwoff JM, Mouries MA, Tremblay D. Activity of anorectic drugs (Amphetamine), amfepramone and UP 507-O4) on two models of obesity in animals [proceedings]. Br J Pharmacol. 1976;58(3):437P. View Source
